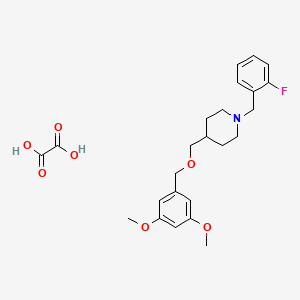

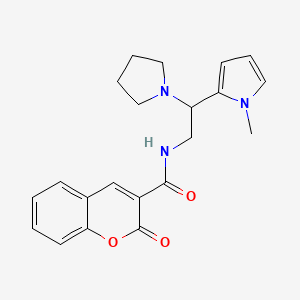

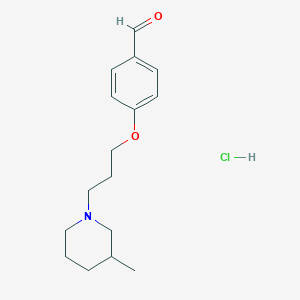

![molecular formula C7H6BrClIN3 B2734029 6-Bromo-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine;hydrochloride CAS No. 2305254-62-8](/img/structure/B2734029.png)

6-Bromo-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“6-Bromo-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine;hydrochloride” is a chemical compound with the CAS Number: 2305254-62-8 . It has a molecular weight of 374.41 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is 6-bromo-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine hydrochloride . The InChI code is 1S/C7H5BrIN3.ClH/c1-4-6(9)7-10-2-5(8)3-12(7)11-4;/h2-3H,1H3;1H .Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 374.41 .Aplicaciones Científicas De Investigación

Potentiation by Inhibition of Drug Degradation

Research has demonstrated the potential of pyrazolo[1,5-a]pyrimidine derivatives in enhancing the efficacy of drugs through the inhibition of their metabolic degradation. This application was notably illustrated in the potentiation of 6-mercaptopurine, among other compounds, suggesting a significant role in improving drug efficacy against certain diseases, including cancer (Elion et al., 1963).

Synthesis and Chemical Transformations

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives, including bromination and other chemical transformations, has been a subject of considerable interest. These processes have implications for the development of new pharmaceuticals and materials. Studies on bromination and the resulting chemical properties offer insights into novel synthetic pathways and potential applications in drug design and development (Leonova et al., 1978).

Antiviral and Anticancer Applications

Compounds synthesized from pyrazolo[1,5-a]pyrimidine structures have shown promise in antiviral and anticancer applications. These derivatives exhibit significant biological activities, including antitrypanosomal properties, highlighting their potential in developing treatments for infectious diseases and cancer (Abdelriheem et al., 2017).

Anticancer and Anti-inflammatory Agents

A novel series of pyrazolo[3,4-d]pyrimidin-4(5H)-ones have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. This research underscores the therapeutic potential of pyrazolo[1,5-a]pyrimidine derivatives in treating cancer and inflammation, providing a foundation for further drug development (Rahmouni et al., 2016).

Novel Synthetic Methods and Molecular Structures

The development of new synthetic methods for pyrazolo[1,5-a]pyrimidines and their structural analysis contributes to the broader understanding of these compounds' chemical and pharmacological properties. X-ray diffractometry and theoretical studies on molecular structures have elucidated the inter- and intramolecular interactions critical to their activity and stability, offering valuable insights for designing more effective drugs (Frizzo et al., 2009).

Safety And Hazards

The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Hazard statements associated with the compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and others .

Propiedades

IUPAC Name |

6-bromo-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrIN3.ClH/c1-4-6(9)7-10-2-5(8)3-12(7)11-4;/h2-3H,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMZOGIKFIHTHAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C=C(C=NC2=C1I)Br.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClIN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine;hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

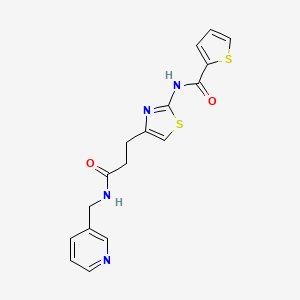

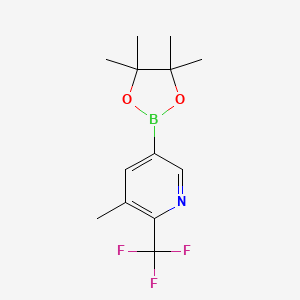

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B2733955.png)

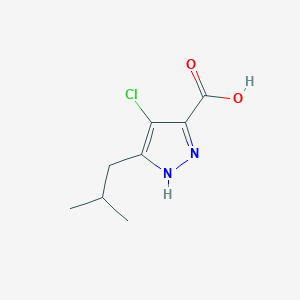

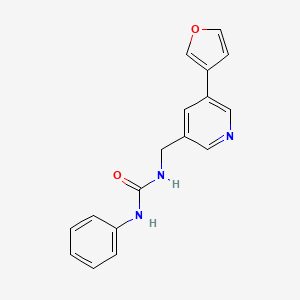

![5-[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2733964.png)

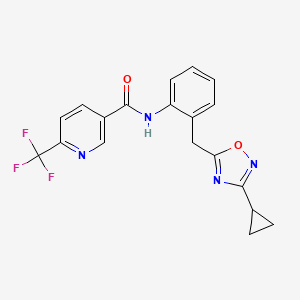

![2,4-Dimethyl-6-{[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2733966.png)

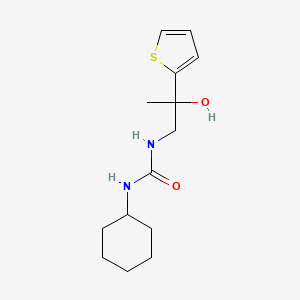

![2-(benzylsulfanyl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide](/img/structure/B2733969.png)